

# Spectroscopic comparison of 4-Ethoxy-2-hydroxybenzaldehyde and its precursors

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## Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzaldehyde

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## Spectroscopic Comparison: 4-Ethoxy-2-hydroxybenzaldehyde and its Precursors

A detailed analysis of **4-Ethoxy-2-hydroxybenzaldehyde** alongside its precursors, resorcinol and ethyl iodide, reveals distinct spectroscopic signatures that are instrumental for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their spectral data obtained through UV-Vis, FT-IR, and NMR spectroscopy, supported by detailed experimental protocols.

## Introduction

**4-Ethoxy-2-hydroxybenzaldehyde** is a substituted aromatic aldehyde with applications in the synthesis of various pharmaceutical compounds and organic intermediates. Its spectroscopic properties are a direct consequence of its molecular structure, featuring a benzene ring substituted with hydroxyl, ethoxy, and formyl groups. Understanding the spectral characteristics of this compound in comparison to its precursors, resorcinol and ethyl iodide, is crucial for reaction monitoring, quality control, and structural elucidation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Ethoxy-2-hydroxybenzaldehyde**, resorcinol, and ethyl iodide.

Table 1: UV-Visible Spectroscopy Data

Compound	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent
4-Ethoxy-2-hydroxybenzaldehyde	~285	-	Isopropanol
Resorcinol	274, 218, 195	-	-
Ethyl Iodide	~258	-	-

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Compound	O-H Stretch ( $\text{cm}^{-1}$ )	C-H ( $\text{sp}^2$ ) Stretch ( $\text{cm}^{-1}$ )	C-H ( $\text{sp}^3$ ) Stretch ( $\text{cm}^{-1}$ )	C=O Stretch ( $\text{cm}^{-1}$ )	C=C (Aromatic) Stretch ( $\text{cm}^{-1}$ )	C-O Stretch ( $\text{cm}^{-1}$ )	C-I Stretch ( $\text{cm}^{-1}$ )
4-Ethoxy-2-hydroxybenzaldehyde	Broad, ~3200-3600	~3000-3100	~2850-2980	~1650-1680	~1500-1600	~1050-1250	-
Resorcinol	Broad, ~3200-3600[1]	~3000-3100	-	-	~1609[1]	~1150-1300	-
Ethyl Iodide	-	-	~2880-3080[2]	-	-	-	~500-600[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
4-Ethoxy-2-hydroxybenzaldehyde	1.4 (t, 3H), 4.1 (q, 2H), 6.4-6.6 (m, 2H), 7.3 (d, 1H), 9.7 (s, 1H), 11.0 (s, 1H)	14.5, 64.0, 102.5, 108.0, 115.0, 133.0, 163.0, 165.0, 192.0
Resorcinol	6.2-6.3 (m, 3H), 6.9 (t, 1H), 9.2 (s, 2H) (in DMSO-d <sub>6</sub> )	103.6, 108.5, 131.7, 157.7 (in D <sub>2</sub> O)
Ethyl Iodide	1.8 (t, 3H), 3.2 (q, 2H)[3]	-1.1 (CH <sub>3</sub> ), 20.6 (CH <sub>2</sub> I)[1]

## Experimental Protocols

### Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde

This protocol is adapted from the Williamson ether synthesis.

Materials:

- 2,4-Dihydroxybenzaldehyde
- Ethyl iodide
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone
- Dichloromethane
- Silica gel for column chromatography

Procedure:

- Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.
- Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

- Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **4-ethoxy-2-hydroxybenzaldehyde**.

## Spectroscopic Analysis

### UV-Visible Spectroscopy:

- Samples were dissolved in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
- The UV-Vis absorption spectra were recorded using a double-beam spectrophotometer over a wavelength range of 200-800 nm.
- The solvent was used as a blank for baseline correction.

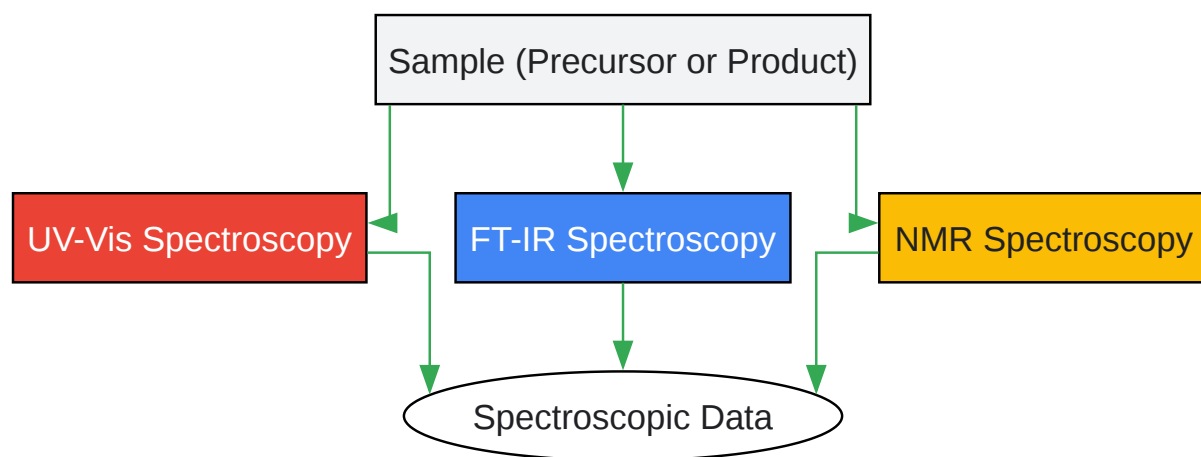
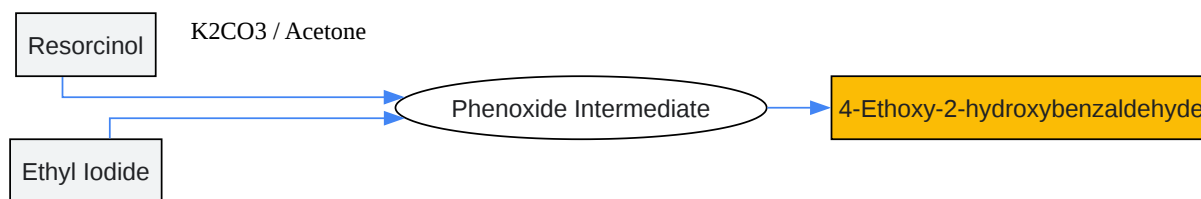
### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Liquid samples (ethyl iodide) were analyzed as a thin film between KBr plates.
- Solid samples (resorcinol and **4-ethoxy-2-hydroxybenzaldehyde**) were analyzed as KBr pellets.
- The FT-IR spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Samples were dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ).
- Tetramethylsilane (TMS) was used as an internal standard ( $\delta = 0.00$  ppm).

## Visualization of Synthesis and Analysis Workflow



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## References

- 1. <sup>13</sup>C nmr spectrum of iodoethane C<sub>2</sub>H<sub>5</sub>I CH<sub>3</sub>CH<sub>2</sub>I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C<sub>13</sub> 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of iodoethane C<sub>2</sub>H<sub>5</sub>I CH<sub>3</sub>CH<sub>2</sub>I prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3.  $^1\text{H}$  proton nmr spectrum of iodoethane  $\text{C}_2\text{H}_5\text{I}$   $\text{CH}_3\text{CH}_2\text{I}$  low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide  $^1\text{H}$  nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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